

Mechanism of Action and Preclinical Efficacy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: AMG319

CAS No.: 1608125-21-8

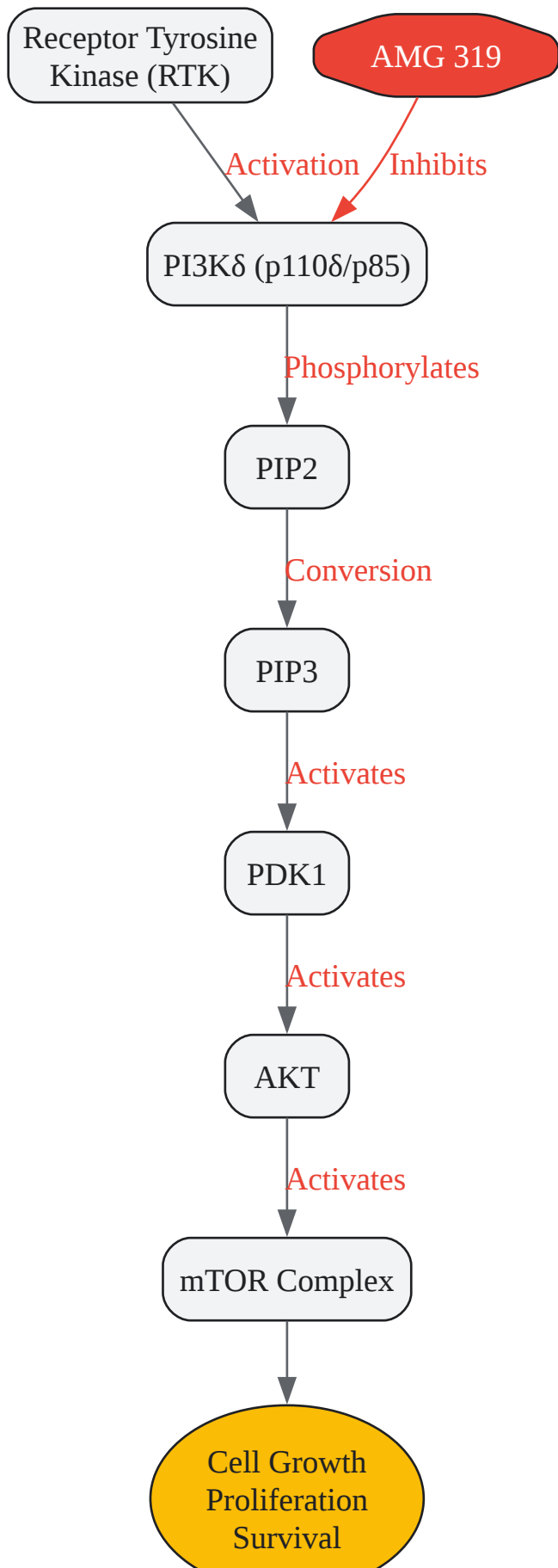
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AMG 319 exerts its effects primarily through immunomodulation, specifically by targeting the PI3K δ signaling pathway in immune cells.

Mechanism of Action

As a PI3K δ inhibitor, AMG 319 binds to the ATP-binding pocket of the p110 δ catalytic subunit, preventing the production of the lipid second messenger **PIP3** from PIP2. This inhibits the downstream PI3K/AKT signaling pathway [1] [2]. The diagram below illustrates this core signaling pathway and the point of inhibition.





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AMG 319 inhibits the PI3K δ -mediated activation of the AKT/mTOR signaling pathway.

Key Preclinical Anticancer Findings

- **Impact on Treg Cells and CD8+ T cells:** In a **B16F10-OVA melanoma mouse model**, treatment with a research PI3K δ inhibitor (PI-3065) led to a significant reduction of regulatory T (Treg) cells systemically, including within tumors, the spleen, and colon. This was coupled with a significant increase in the number and cytotoxicity of tumor-infiltrating CD8+ T cells. These CD8+ T cells showed high expression of PD-1 and the transcription factor TOX, and displayed enhanced proliferative capacity and increased production of cytotoxic molecules like Granzyme B [3] [4].
- **Dependency on the Immune System:** The anti-tumor effect was confirmed to be immune-mediated, as it was **abolished in Rag1 $-/-$ and Cd8 $-/-$ mice**, demonstrating a critical dependence on T cells, particularly CD8+ T cells [3] [4].
- **Single-Cell RNA-Sequencing Insights:** Analysis of Treg cells from tumor-bearing mice revealed substantial heterogeneity. PI3K δ inhibition caused a specific and pronounced loss of a **tissue-resident colonic Treg cell subset expressing ST2**, which is critical for maintaining gut immune homeostasis. The loss of this protective subset was accompanied by an expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, identifying a probable mechanism for gastrointestinal toxicity [3] [4].
- **Efficacy in Hematological Malignancies:** In a murine model of chronic lymphocytic leukemia (CLL), the combination of AMG 319 with the BTK inhibitor acalabrutinib was superior to either single agent. Combination therapy led to a greater reduction in tumor burden in the blood and spleen, significantly extended survival, and more potently reduced tumor proliferation and pro-survival signaling [5].

Key Preclinical and Clinical Trial Data

The table below summarizes quantitative data and key observations from studies involving AMG 319 and related PI3K δ inhibitors.

Model/Setting	Treatment	Key Findings & Metrics	Citation
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| **B16F10-OVA melanoma mouse model** | PI3K δ inhibitor (PI-3065) | **Reduced tumor volume** \downarrow **Treg cells** in tumor, spleen, colon \uparrow **Cytotoxic CD8+ T cells** (\uparrow GZMB, \uparrow PRF1, \uparrow IFNG) Effect **CD8+ T cell-dependent** (lost in *Cd8*^{-/-} mice) | [3] [4] | | **CLL mouse model (TCL1-192)** | AMG 319 + Acalabrutinib | **Superior reduction** in tumor burden (blood, spleen) vs single-agent **Extended survival** by >2 weeks vs single-agent **Reduced proliferation** (Ki67), **NF- κ B signaling**, **BCL-xL/MCL-1** | [5] | | **Human HNSCC Phase II Trial** | AMG 319 (300-400 mg/day) | \downarrow **Intratumoral Treg cells & FOXP3 transcripts** **Enhanced CD8+ T cell cytotoxicity** irAEs: 12/21 patients discontinued (rash, diarrhea, transaminitis) | [3] [4] [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key preclinical studies.

In Vivo Solid Tumor Model (B16F10-OVA Melanoma)

- **Mouse Strain:** Wild-type C57BL/6 mice, and *Rag1*^{-/-} or *Cd8*^{-/-} mice for dependency studies.
- **Tumor Inoculation:** Subcutaneous injection of **B16F10-OVA melanoma cells**.
- **Treatment Protocol:**
 - Drug: **PI-3065**, a tool PI3K δ inhibitor.
 - Administration: Likely via oral gavage or drinking water.
 - **Intermittent Dosing Regimen** (to reduce toxicity): Two days on treatment, five days off.
- **Endpoint Analysis:**
 - **Tumor volume:** Measured regularly with calipers.
 - **Flow Cytometry:** For immune cell profiling. Tumors, spleens, and colons are harvested and processed into single-cell suspensions. Cells are stained with antibodies for:
 - **Tregs:** CD4, CD25, FOXP3.
 - **CD8+ T cells:** CD8, CD69 (activation), Ki67 (proliferation), Granzyme B, Perforin (cytotoxicity).
 - **Single-Cell RNA-Sequencing:** Treg cells are sorted from tissues and analyzed to identify distinct clusters and transcriptomic changes [3] [4].

In Vivo CLL Model (TCL1-192 Allograft)

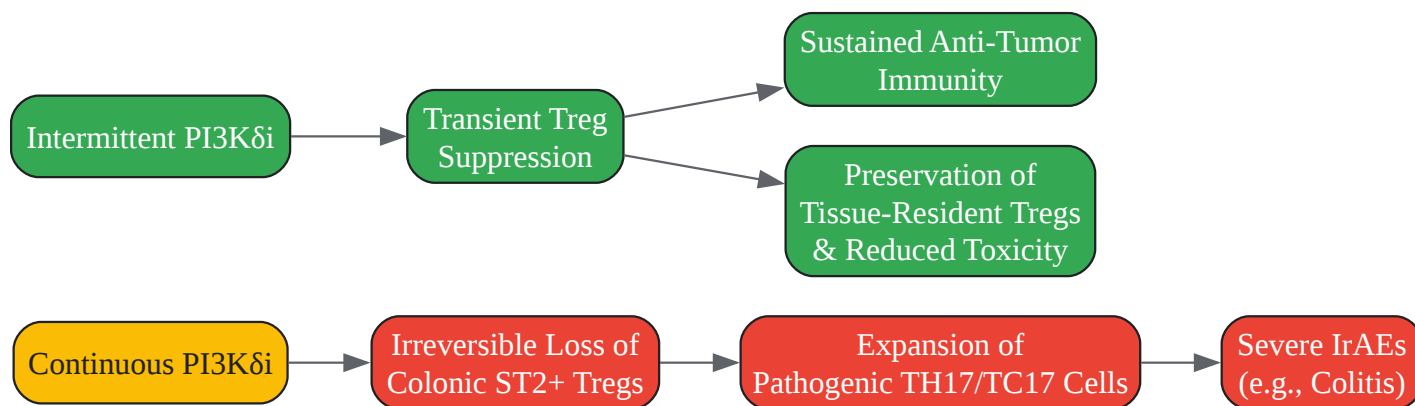
- **Mouse Strain:** NOD-SCID mice.

- **Cell Line:** **TCL1-192 cells** (an aggressive, BCR-dependent CLL-like cell line derived from the Eμ-TCL1 transgenic model).
- **Engraftment:** Retro-orbital injection of 5×10^6 TCL1-192 splenic cells.
- **Treatment Protocol:**
 - **Drugs:** **AMG 319** and **acalabrutinib** (BTK inhibitor).
 - **Administration:** Provided *ad libitum* in drinking water containing vehicle, single agents, or the combination. The regimen results in an average daily dose of **25 mg/kg for each drug**.
 - **Treatment start:** 7-21 days post cell injection.
- **Endpoint Analysis:**
 - **Tumor Burden:** Weekly flow cytometry of peripheral blood using antibodies against mouse CD45R/B220 and CD5 to identify CLL cells.
 - **Survival:** Monitored until death or predetermined morbidity endpoints.
 - **Western Blot:** Analysis of splenocyte lysates for proteins like $\text{I}\kappa\text{B}\alpha$, BCL-xL, and MCL-1 to assess pathway inhibition.
 - **BTK Occupancy Assay:** ELISA to confirm target engagement by acalabrutinib in splenocytes [5].

Toxicity and the Intermittent Dosing Strategy

A critical finding from the research is that continuous PI3K δ inhibition causes systemic Treg depletion, leading to serious immune-related adverse events (irAEs). This was observed in a clinical trial where AMG 319 caused colitis, rash, and transaminitis, leading to high discontinuation rates [3] [4] [6].

The preclinical work identified a solution: **intermittent dosing**. Switching from continuous dosing to a schedule of **two days on/five days off** in mouse models achieved a significant reduction in tumor growth without inducing the pathogenic T-cell responses in the colon that drive toxicity [3] [4] [6]. This suggests that transient Treg inhibition is sufficient for antitumor immunity while preserving immune homeostasis in healthy tissues. The following diagram illustrates the mechanistic rationale behind this optimized dosing strategy.



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Mechanistic rationale for intermittent dosing to balance anti-tumor efficacy and immune-related toxicity.

Future Research and Clinical Translation

The promising preclinical data on intermittent dosing has direct clinical implications. The research teams involved are reportedly designing new clinical trials to validate this strategy in human patients [6]. Furthermore, the combination of PI3K δ inhibition with other agents, such as BTK inhibitors in CLL, represents another promising avenue to deepen therapeutic responses and overcome resistance [5].

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To cite this document: Smolecule. [Mechanism of Action and Preclinical Efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548989#amg319-preclinical-anticancer-activity>]

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